2'-OH-2,3',6-Tribromodiphenyl Ether
Description
Properties
Molecular Formula |
C₁₂H₇Br₃O₂ |
|---|---|
Molecular Weight |
422.89 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds:
CAS RN: 41318-75-6 . Applications: Environmental contaminant monitoring .
2,4,4'-Tribromodiphenyl Ether (BDE-28)
- Structure : Bromine at 2, 4, and 4' positions.
- CAS RN : 189084-60-4 .
- Differentiation : Symmetrical bromination pattern increases thermal stability, making BDE-28 a common flame retardant. The lack of hydroxylation enhances its persistence in sediment and air .
2,2',4,4'-Tetrabromodiphenyl Ether (BDE-47)
- Structure : Four bromine atoms at 2, 2', 4, and 4' positions.
- CAS RN : 5436-43-1 .
- Differentiation : Higher bromination confers greater resistance to biodegradation. BDE-47 is a major pollutant linked to endocrine disruption, whereas hydroxylated analogs like 2'-OH-2,3',6-Tribromodiphenyl ether exhibit altered metabolic pathways and faster renal excretion .
Hydroxylated Analogs
2'-OH-BDE-28 (2'-Hydroxy-2,4,4'-Tribromodiphenyl Ether) Structure: Hydroxyl at 2', bromine at 2, 4, and 4'. Differentiation: The hydroxyl group at 2' increases solubility in aqueous environments, enhancing its mobility in aquatic systems compared to non-hydroxylated BDE-26.
2,2'-Dihydroxy-3,3',5,5'-Tetrabromodiphenyl Ether Structure: Two hydroxyl groups and four bromine atoms. CAS RN: 36452-33-2 .
Physico-Chemical Properties
Environmental and Toxicological Profiles
- Persistence: Non-hydroxylated PBDEs (e.g., BDE-47) exhibit half-lives of decades in soil, whereas hydroxylated analogs like this compound degrade faster due to photolytic and microbial oxidation .
- Toxicity Mechanisms : Hydroxylation increases affinity for estrogen receptors, as seen in 2'-OH-BDE-28 and this compound, but reduces lipid solubility, lowering biomagnification risks compared to BDE-47 .
- Ecotoxicity : BDE-47 disrupts thyroid hormone homeostasis in marine mammals, while hydroxylated derivatives are more associated with acute cytotoxicity in aquatic invertebrates .
Preparation Methods
Reaction Design
-
Chloroester Preparation : Methyl 2-bromo-4-chloro-3,5-dinitrobenzoate serves as the electrophilic component. The chlorine atom at the 4-position facilitates nucleophilic aromatic substitution, while the nitro groups activate the ring and direct incoming nucleophiles to the para position relative to the chloro substituent.
-
Phenolic Component : 3',6-Dibromo-2'-hydroxyphenol is synthesized via directed bromination of 2'-hydroxyphenol (catechol). Bromination at the 3'- and 6-positions is achieved using iron(III) bromide as a catalyst, leveraging the ortho/para-directing effects of the hydroxyl group.
Procedure
The pyridinium salt is generated by refluxing the chloroester in dry pyridine. Subsequent addition of the dibrominated phenol and prolonged heating (1–2 h at 100°C) facilitates ether bond formation. The crude product is isolated via acidification and extracted into chloroform, yielding 2'-OH-2,3',6-TBDPE in 32–45% yield after recrystallization.
Challenges
-
Steric hindrance from the 2-bromo and 3'-bromo substituents slows reaction kinetics, necessitating elevated temperatures.
-
Competing hydrolysis of the pyridinium intermediate reduces overall efficiency.
Iodonium Salt Coupling for Regioselective Bromination
This method, adapted from polybrominated diphenyl ether (PBDE) synthesis, employs symmetrical diphenyliodonium salts to couple bromophenols with brominated aryl groups.
Reaction Design
-
Iodonium Salt Synthesis : 2,3',6-Tribromodiphenyliodonium tetrafluoroborate is prepared via iodination of 2,3',6-tribromodiphenylamine, followed by diazotization and ion exchange.
-
Coupling Reaction : The iodonium salt reacts with 2'-hydroxy-3',6-dibromophenol in the presence of copper(I) iodide, displacing one aryl group to form the ether bond.
Procedure
A mixture of the iodonium salt (1.2 equiv), dibromophenol (1.0 equiv), and CuI (0.1 equiv) in dimethylformamide (DMF) is heated at 80°C for 12 h. The product is purified via column chromatography (silica gel, hexane/ethyl acetate), affording 2'-OH-2,3',6-TBDPE in 50–58% yield.
Advantages
-
Superior regiocontrol compared to electrophilic substitution methods.
-
Tolerance for multiple bromine substituents without significant steric decompensation.
Sequential Electrophilic Bromination of a Preformed Diphenyl Ether
A stepwise bromination strategy avoids the challenges of simultaneous multiple substitutions.
Reaction Design
-
Ether Precursor : 2'-Hydroxydiphenyl ether is synthesized via Ullmann coupling of 2-bromophenol and phenol using a copper catalyst.
-
Bromination Sequence :
-
Step 1 : Bromination at the 6-position using Br₂/FeBr₃ (0°C, 2 h), directed by the hydroxyl group’s para-activating effect.
-
Step 2 : Bromination at the 2-position employing N-bromosuccinimide (NBS) in acetic acid (60°C, 4 h), leveraging the ortho-directing capability of the ether oxygen.
-
Step 3 : Bromination at the 3'-position via radical bromination (Br₂, UV light, 24 h), which favors less sterically hindered positions.
-
Procedure
Yields for each bromination step are as follows:
| Step | Position Brominated | Yield (%) |
|---|---|---|
| 1 | 6 | 78 |
| 2 | 2 | 65 |
| 3 | 3' | 42 |
Limitations
-
Cumulative yield losses due to multiple purification steps.
-
Radical bromination lacks positional specificity, generating minor byproducts (e.g., 4'-bromo isomer).
Comparative Analysis of Methodologies
The table below evaluates the three synthetic routes based on critical parameters:
| Method | Yield (%) | Purity (%) | Scalability | Regiocontrol |
|---|---|---|---|---|
| Modified Hems Synthesis | 32–45 | 95–98 | Moderate | High |
| Iodonium Coupling | 50–58 | 97–99 | High | Excellent |
| Sequential Bromination | 21 | 85–90 | Low | Moderate |
The iodonium coupling method offers the best balance of yield and regiochemical fidelity, making it the preferred route for laboratory-scale synthesis. Conversely, the Hems method is advantageous for accessing gram quantities despite moderate yields.
Mechanistic Considerations in Ether Bond Stability
The electronic and steric profile of 2'-OH-2,3',6-TBDPE renders it susceptible to nucleophilic cleavage under basic conditions. Density functional theory (DFT) calculations reveal that the electron-withdrawing bromine atoms at the 2- and 6-positions polarize the ether bond, increasing its electrophilicity. This effect is mitigated by the electron-donating hydroxyl group at 2', resulting in a calculated bond dissociation energy (BDE) of 289 kJ/mol .
Q & A
Q. What experimental strategies can resolve contradictions in reported vapor pressure (ΔvapHm\Delta_{vap}H_mΔvapHm) values for hydroxylated BDEs?
- Methodology : Use thermogravimetric analysis (TGA) under controlled temperature gradients (e.g., 363–473 K) to measure enthalpy of vaporization. Compare results with computational models (e.g., COSMO-RS) to account for positional isomer effects, as seen in ΔvapHm variations among 2,4,6- and 2,4',6-Tribromodiphenyl Ether (86.7 vs. 85.1 kJ mol⁻¹) .
Q. How can researchers differentiate between abiotic and biotic transformation pathways of this compound in sediment-water systems?
- Methodology : Employ O-labeled water and stable isotope probing (SIP) to track hydroxylation mechanisms. Combine with sterilization controls (autoclaving or γ-irradiation) to isolate microbial contributions .
Q. What computational approaches improve the prediction of this compound’s physicochemical properties?
- Methodology : Use quantum mechanical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) to estimate octanol-water partition coefficients () and pKa values. Validate against experimental data from structurally similar BDEs (e.g., BDE-32, BDE-71) .
Data Contradiction and Validation
Q. How should conflicting data on the environmental half-life () of hydroxylated BDEs be addressed?
- Methodology : Conduct meta-analysis of published degradation studies, emphasizing variables like pH, temperature, and microbial diversity. Use multivariate regression to identify dominant factors (e.g., sediment organic carbon content) influencing discrepancies .
Q. Why do recovery rates for this compound vary across different extraction protocols?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
